molecular formula C18H21ClN4O3S2 B3015473 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879945-30-9

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B3015473
CAS No.: 879945-30-9
M. Wt: 440.96
InChI Key: XRXDUBFLHXRZMO-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic small molecule with a molecular formula of C20H25ClN4O3S2 and a molecular weight of 469.0 g/mol . It features a pyrimidine core structure, a common scaffold in medicinal chemistry known for its versatility in interacting with biological targets, substituted with a chloro group, a methylsulfanyl (methylthio) group, and a carboxamide linker connected to a phenylsulfonyl moiety incorporating a 3-methylpiperidine ring . This specific structural architecture suggests potential for diverse biological activity. Researchers will find value in this compound as a key intermediate or a core structural element for the design and synthesis of potential kinase inhibitors. Structurally related pyrimidine-carboxamide compounds have been extensively investigated as potent inhibitors of protein kinases, such as ALK and EGFR, which are critical targets in oncology research, particularly for non-small cell lung cancer (NSCLC) . The presence of the methylpiperidinyl sulfonamide group is a notable feature that can influence the compound's physicochemical properties, such as solubility and membrane permeability, and can contribute to key interactions within enzyme binding pockets. The precise mechanism of action for this specific molecule must be determined through rigorous experimental investigation, as it is a research-grade chemical tool. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Proper safety protocols must be observed when handling this compound.

Properties

IUPAC Name

5-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-12-4-3-9-23(11-12)28(25,26)14-7-5-13(6-8-14)21-17(24)16-15(19)10-20-18(22-16)27-2/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXDUBFLHXRZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrimidine core and various functional groups. This article explores its biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H25ClN4O3S2C_{20}H_{25}ClN_{4}O_{3}S_{2} with a molecular weight of approximately 469.0 g/mol. The presence of the chloro group, sulfonyl phenyl group, and methylsulfanyl group contributes to its chemical reactivity and potential biological activities.

PropertyValue
Molecular FormulaC20H25ClN4O3S2
Molecular Weight469.0 g/mol
IUPAC NameThis compound
CAS Number879938-54-2

Antibacterial Activity

Research has indicated that compounds with similar structural features often exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been associated with antibacterial action against various strains such as Staphylococcus aureus and Escherichia coli . The sulfonamide functionality enhances the compound's interaction with bacterial enzymes, potentially inhibiting their activity.

Case Study:
In a study evaluating the antibacterial efficacy of related compounds, several derivatives were tested against common pathogens. The results demonstrated that modifications to the piperidine structure significantly influenced antibacterial potency, suggesting a promising avenue for developing new antibiotics .

Anticancer Activity

The compound's structural components suggest potential activity against cancer cells. Similar pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Research Findings:
A study highlighted that compounds similar to this compound exhibited moderate tumor growth inhibition in vitro. These findings indicate that this compound could be further explored as a lead candidate in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial for understanding the therapeutic potential of compounds in treating conditions like Alzheimer's disease and urinary tract infections.

Table: Enzyme Inhibition Activity

EnzymeInhibition (% at 100 µM)Reference
Acetylcholinesterase75%
Urease60%

Comparison with Similar Compounds

Key Structural Variations and Molecular Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Pyrimidine Position) Sulfonyl-Linked Group Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 5-Cl, 2-MeS- 3-Methylpiperidin-1-yl C₁₇H₂₀ClN₄O₃S₂ 427.94 Reference compound
5-Chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide 5-Cl, 2-EtS- Piperidin-1-yl C₁₈H₂₁ClN₄O₃S₂ 441.00 Ethylsulfanyl (vs. methyl); unmodified piperidine
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide 5-Cl, 2-iPrS- 4-Methylpyrimidin-2-yl C₂₀H₂₂ClN₅O₃S₂ 484.00 Bulkier isopropylsulfanyl; pyrimidine sulfamoyl
5-Chloro-N-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide 5-Cl, 2-BnS- (3-Me-benzyl) None (4-Cl-phenyl) C₂₀H₁₆Cl₂N₂O₂S 419.33 Benzylsulfanyl; lacks sulfonyl group
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide 5-Br, 2-piperidin-1-yl 2,4,6-Trimethylbenzenesulfonamide C₂₆H₂₈BrN₅O₃S₂ 610.56 Bromo (vs. Cl); trimethylbenzenesulfonamide

Functional Group Analysis

Sulfanyl Substituents: Methylsulfanyl (Target): Offers moderate hydrophobicity and steric bulk. Ethylsulfanyl (): Increased lipophilicity (+14 g/mol vs. Isopropylsulfanyl (): Greater steric hindrance, which may impede binding to narrow active sites but improve selectivity . Benzylsulfanyl (): Introduces aromaticity, enhancing π-π interactions but significantly increasing molecular weight (+92 g/mol vs. target) .

Sulfonyl-Linked Groups: 3-Methylpiperidin-1-yl (Target): The methyl group on piperidine enhances solubility via basic nitrogen while adding minimal steric bulk. 4-Methylpyrimidin-2-yl (): Aromatic heterocycle may engage in hydrogen bonding or stacking interactions, differing from piperidine’s aliphatic nature .

Halogen Substituents: Chloro (Target): Smaller and less polarizable than bromo (), favoring tighter binding in sterically constrained environments.

Pharmacological Implications

  • Lipophilicity : Ethylsulfanyl and benzylsulfanyl analogs () are more lipophilic, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Target Selectivity : The 3-methylpiperidin-1-yl group (Target) balances solubility and steric effects, whereas pyrimidine-linked sulfonamides () may favor kinase targets due to aromatic stacking.
  • Synthetic Feasibility : Piperidin-1-yl sulfonyl derivatives (Target, ) are synthetically accessible via sulfonylation, while pyrimidinyl sulfonamides () require multi-step functionalization .

Research Findings and Trends

  • Crystallography : highlights intermolecular interactions (e.g., hydrogen bonding) in sulfonamide analogs, suggesting similar packing behavior in the target compound .
  • SAR Studies : Methyl-to-ethyl substitutions (Target vs. ) show incremental changes in bioactivity, while bulkier groups (e.g., isopropyl, ) often reduce potency but improve metabolic stability .

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